molecular formula C22H20ClN3O4 B173085 [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid CAS No. 14719-30-3

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid

Katalognummer B173085
CAS-Nummer: 14719-30-3
Molekulargewicht: 425.9 g/mol
InChI-Schlüssel: RONLONYAIBUEKT-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell survival and proliferation.

Wirkmechanismus

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid targets the TCA cycle enzymes, including pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for cancer cell metabolism. By inhibiting these enzymes, [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid disrupts the TCA cycle and reduces the production of ATP, leading to the induction of apoptosis in cancer cells. [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid also induces the production of reactive oxygen species (ROS), which further enhances the anticancer activity of the drug.
Biochemical and Physiological Effects:
[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical models. [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has also been shown to enhance the efficacy of chemotherapy and radiation therapy, potentially reducing the side effects of these treatments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid is its selective cytotoxicity towards cancer cells, which reduces the risk of toxicity to normal cells. [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has also been found to have a synergistic effect with other anticancer agents, which could enhance the efficacy of combination therapy. However, the synthesis of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid is a complex process that requires expertise in organic chemistry and medicinal chemistry. Moreover, the efficacy of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid in clinical trials is still being evaluated, and further studies are needed to determine its optimal dose and schedule.

Zukünftige Richtungen

There are several future directions for the research and development of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid. These include:
1. Further preclinical studies to investigate the mechanism of action and efficacy of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid in different types of cancer.
2. Clinical trials to evaluate the safety and efficacy of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid in combination with other anticancer agents.
3. Development of new synthetic methods for the production of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid, which could reduce the cost and increase the scalability of the drug.
4. Investigation of the potential use of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid in combination with immunotherapy and other novel cancer therapies.
5. Development of biomarkers to identify patients who are most likely to benefit from [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid therapy.
Conclusion:
In conclusion, [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid is a novel anticancer agent that targets the mitochondrial TCA cycle. It has shown promising results in preclinical and clinical studies, and has the potential to enhance the efficacy of chemotherapy and radiation therapy. Further research is needed to determine the optimal dose and schedule of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid, as well as its potential use in combination with other anticancer agents.

Synthesemethoden

The synthesis of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid involves the reaction of 5-chloro-1H-indole-2-carboxylic acid with N-Fmoc-phenylalanine and N-Boc-3-aminopiperidine in the presence of coupling reagents such as HBTU and DIPEA. The resulting product is then deprotected and cyclized to form the final compound. The synthesis of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid is a complex process that requires expertise in organic chemistry and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has been extensively studied in preclinical and clinical trials for its anticancer activity. It has been shown to inhibit the TCA cycle enzymes, leading to the disruption of cancer cell metabolism and induction of apoptosis. [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has also been found to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer, including pancreatic cancer, leukemia, and lymphoma. Moreover, [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has been shown to have a synergistic effect with other anticancer agents, such as gemcitabine and cisplatin.

Eigenschaften

CAS-Nummer

14719-30-3

Produktname

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid

Molekularformel

C22H20ClN3O4

Molekulargewicht

425.9 g/mol

IUPAC-Name

1-[(2S)-2-[(5-chloro-1H-indole-2-carbonyl)amino]-3-phenylpropanoyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C22H20ClN3O4/c23-16-6-7-17-14(9-16)10-18(24-17)20(27)25-19(8-13-4-2-1-3-5-13)21(28)26-11-15(12-26)22(29)30/h1-7,9-10,15,19,24H,8,11-12H2,(H,25,27)(H,29,30)/t19-/m0/s1

InChI-Schlüssel

RONLONYAIBUEKT-IBGZPJMESA-N

Isomerische SMILES

C1C(CN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(=O)O

SMILES

C1C(CN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(=O)O

Kanonische SMILES

C1C(CN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(=O)O

Synonyme

AcetaMide, N-(2-ethylphenyl)-2,2,2-trifluoro-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.